molecular formula C9H8N2O3 B14439178 5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid CAS No. 75985-54-5

5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid

Katalognummer: B14439178
CAS-Nummer: 75985-54-5
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: AKLRSGHMSYIXDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a cyanoaziridine group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with a cyanoaziridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aziridine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoaziridine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-carboxylic acid: Lacks the cyanoaziridine group but shares the furan ring and carboxylic acid functionality.

    2-Cyanoaziridine: Contains the cyanoaziridine group but lacks the furan ring.

    5-Cyano-furan-2-carboxylic acid: Similar structure but with a cyano group instead of a cyanoaziridine group.

Uniqueness

5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid is unique due to the presence of both the cyanoaziridine group and the furan ring

Eigenschaften

CAS-Nummer

75985-54-5

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c10-3-6-4-11(6)5-7-1-2-8(14-7)9(12)13/h1-2,6H,4-5H2,(H,12,13)

InChI-Schlüssel

AKLRSGHMSYIXDY-UHFFFAOYSA-N

Kanonische SMILES

C1C(N1CC2=CC=C(O2)C(=O)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.